An In-Depth Technical Guide to 3-Chlorophenethyl Bromide (CAS 16799-05-6)
An In-Depth Technical Guide to 3-Chlorophenethyl Bromide (CAS 16799-05-6)
Abstract
This technical guide provides a comprehensive overview of 3-Chlorophenethyl bromide (CAS No. 16799-05-6), a halogenated aromatic compound of significant interest to the pharmaceutical and material science sectors. This document delineates its chemical identity, physicochemical properties, spectroscopic profile, and established synthetic protocols. Furthermore, it explores the compound's chemical reactivity, applications as a versatile synthetic intermediate, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies to support advanced research and synthesis endeavors.
Introduction and Chemical Identity
3-Chlorophenethyl bromide, systematically named 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted aromatic compound featuring both a chloro and a bromoethyl substituent on a benzene ring.[1][2] Its unique structure, possessing two distinct halogen atoms with different reactivities, makes it a valuable and versatile building block in organic synthesis. The bromine atom on the ethyl side-chain is highly susceptible to nucleophilic substitution, while the chlorine atom on the aromatic ring is relatively inert, allowing for selective chemical transformations. This reactivity profile is particularly advantageous in the construction of complex molecular architectures, including pharmaceutical intermediates and specialized polymers.[1] Its application has been noted in the development of novel therapeutic agents, including inhibitors of viral replication.[3]
| Identifier | Value |
| IUPAC Name | 1-(2-bromoethyl)-3-chlorobenzene[1] |
| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene |
| CAS Number | 16799-05-6[1][4] |
| Molecular Formula | C₈H₈BrCl[1] |
| Molecular Weight | 219.51 g/mol [1][3] |
| SMILES | C1=CC(=CC(=C1)Cl)CCBr[1][3] |
| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N[1] |
Physicochemical Properties and Storage
Understanding the physical and chemical properties of 3-Chlorophenethyl bromide is paramount for its effective use in experimental design and for ensuring safe handling and storage. It typically presents as a colorless to pale yellow liquid.[1]
Table of Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~210 °C (at 760 mmHg) | [1] |
| 85 °C (at 0.1 Torr) | [5] | |
| Density | ~1.4 - 1.5 g/cm³ at 25 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Refractive Index | n20/D ~1.57 | |
| Vapor Pressure | 0.1±0.5 mmHg at 25 °C | [2] |
Stability and Storage
Expert Insight: From a practical standpoint, the stability of 3-Chlorophenethyl bromide is crucial for maintaining its purity and reactivity. The primary degradation pathway involves hydrolysis of the alkyl bromide, particularly in the presence of moisture. Therefore, stringent anhydrous conditions are recommended.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Sealing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture ingress and potential oxidation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous and potentially hazardous reactions.[6]
Spectroscopic Profile
Structural confirmation and purity assessment are routinely accomplished via spectroscopic methods. The following data represent a typical profile for 3-Chlorophenethyl bromide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
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Aromatic Region (δ 7.0-7.3 ppm): The four protons on the metasubstituted benzene ring typically appear as a complex multiplet.[4]
-
Aliphatic Region (δ 3.0-3.6 ppm): The two methylene groups (-CH₂CH₂Br) appear as distinct triplets due to spin-spin coupling. The methylene group adjacent to the aromatic ring (Ar-CH₂) is found more upfield (~3.12 ppm) compared to the methylene group bonded to the electronegative bromine atom (-CH₂Br), which is shifted downfield (~3.54 ppm).[4]
Causality in Chemical Shifts: The downfield shift of the -CH₂Br protons is a direct consequence of the deshielding effect of the highly electronegative bromine atom, which withdraws electron density from the adjacent protons. This is a classic example of inductive effects influencing NMR spectra.
Table of ¹H NMR Data (CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.26-7.07 | m | 4H | Ar-H |
| 3.54 | t | 2H | -CH₂Br |
| 3.12 | t | 2H | Ar-CH₂- |
Data sourced from ChemicalBook, referencing J. Med. Chem., 1996.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C-H Stretching (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Strong bands are observed in the 2845-2975 cm⁻¹ region.[8]
-
C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.
-
C-Br Stretching: A strong absorption band in the fingerprint region, typically between 550-750 cm⁻¹, is indicative of the carbon-bromine bond.[8]
Synthesis and Purification Protocol
A common and reliable method for the laboratory-scale synthesis of 3-Chlorophenethyl bromide is the bromination of the corresponding alcohol, 2-(3-chlorophenyl)ethanol, using a phosphine-based reagent system.
Workflow for Synthesis
Caption: Synthesis workflow for 3-Chlorophenethyl bromide.
Step-by-Step Experimental Protocol
This protocol is adapted from a procedure reported by ChemicalBook.[4]
-
Reaction Setup: To a stirred solution of 2-(3-chlorophenyl)ethanol (2.0 mL, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol).
-
Expertise Note: The reaction is conducted under an inert nitrogen atmosphere to prevent side reactions involving atmospheric moisture. Anhydrous solvent is critical as water can consume the reagents and reduce yield.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.
-
Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material (alcohol) is more polar than the product (alkyl bromide). A typical mobile phase would be hexane/ethyl acetate. The reaction is complete when the starting material spot is no longer visible. For this product, a reported Rf value is 0.27 in 100% hexane.[4]
-
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with water (100 mL) and brine (100 mL).
-
Causality: The water wash removes water-soluble byproducts like triphenylphosphine oxide and any unreacted phosphonium salts. The brine wash helps to break up any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator.[4]
-
Purification: Purify the resulting crude product by flash chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.[4] A reported yield for this procedure is 71%.[4]
Chemical Reactivity and Applications
The primary mode of reactivity for 3-Chlorophenethyl bromide involves the bromoethyl side chain. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
Key Reactions
-
Nucleophilic Substitution (Sₙ2): This is the most common reaction type. The bromine atom can be readily displaced by nucleophiles such as amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a building block.
-
Grignard Reagent Formation: The alkyl bromide can react with magnesium metal to form a Grignard reagent, which is a powerful carbon nucleophile used for forming new carbon-carbon bonds.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to form 3-chlorostyrene.
Caption: Key reaction pathways for 3-Chlorophenethyl bromide.
Applications in Drug Development and Research
3-Chlorophenethyl bromide serves as a crucial intermediate in the synthesis of more complex organic molecules for pharmaceutical research.[1] The phenethyl moiety is a common scaffold in pharmacologically active compounds. For instance, phenethylamines are a broad class of compounds with diverse neurological effects.[9] By using 3-Chlorophenethyl bromide, medicinal chemists can introduce the 3-chlorophenethyl group into a target molecule, potentially enhancing its biological activity or modifying its pharmacokinetic properties.[9] It has been specifically identified as a linker that can bind to viral proteins and has been investigated for its potential to inhibit HIV-1 reverse transcriptase and protease.[3]
Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling 3-Chlorophenethyl bromide.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
-
Signal Word: Danger
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[10][11]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]
Conclusion
3-Chlorophenethyl bromide (CAS 16799-05-6) is a strategically important synthetic intermediate whose value is derived from its dual-halogenated structure. Its predictable reactivity, primarily through nucleophilic substitution at the benzylic bromide, allows for its controlled incorporation into a wide array of complex molecules. The detailed protocols, spectroscopic data, and safety information provided in this guide are intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors, from fundamental research to the frontiers of drug discovery.
References
-
Chemsrc. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6. [Link]
-
PubChem. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. [Link]
-
NIST WebBook. Benzene, 1-(2-bromoethyl)-4-chloro-. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]
-
PubChem. 3-Bromothiophene | C4H3BrS | CID 13383. [Link]
-
YouTube. Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). [Link]
-
Doc Brown's Chemistry. CH3Br infrared spectrum of bromomethane. [Link]
Sources
- 1. Buy 3-Chlorophenethyl bromide (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6 | Chemsrc [chemsrc.com]
- 3. 3-Chlorophenethyl bromide | 16799-05-6 | RAA79905 [biosynth.com]
- 4. 3-CHLOROPHENETHYL BROMIDE, 97% | 16799-05-6 [chemicalbook.com]
- 5. 16799-05-6 CAS MSDS (3-CHLOROPHENETHYL BROMIDE, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
